molecular formula C14H14N2O2 B14233834 2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide CAS No. 783370-82-1

2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide

Katalognummer: B14233834
CAS-Nummer: 783370-82-1
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: DQDGFLKZXAEAMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a methyl group, and a pyridinyl group attached to a benzamide core. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with 5-methyl-2-aminopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide functionality allow the compound to form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridinyl group can interact with metal ions, potentially modulating enzymatic activities and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Eigenschaften

CAS-Nummer

783370-82-1

Molekularformel

C14H14N2O2

Molekulargewicht

242.27 g/mol

IUPAC-Name

2-hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H14N2O2/c1-9-3-5-11(12(17)7-9)14(18)16-13-6-4-10(2)8-15-13/h3-8,17H,1-2H3,(H,15,16,18)

InChI-Schlüssel

DQDGFLKZXAEAMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.